7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one
Overview
Description
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one (MCQ) is an organic compound with a quinazolin-4-one framework. It has a molecular weight of 259.26 g/mol .
Molecular Structure Analysis
The molecular formula of MCQ is C13H13N3O3 . The InChI code is 1S/C13H13N3O3/c17-12-10-2-1-9 (7-11 (10)14-8-15-12)13 (18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2, (H,14,15,17) .Physical And Chemical Properties Analysis
MCQ is a white to yellow solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one is synthesized through various chemical processes. Xu Li-feng (2011) discusses a synthesis method involving intermediates like 2-amino-4-chlorobenzamide and 7-chloro-2-(4-(trifluoromethyl) phenyl)quinazolin-4(3H)-one, resulting in a total yield of 34.90% (Xu Li-feng, 2011). Similarly, Nowak et al. (2014) describe the preparation of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives under Buchwald–Hartwig conditions, indicating the versatility of this compound in chemical synthesis (Nowak et al., 2014).
Pharmacological Applications
This compound demonstrates diverse pharmacological activities. Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017). Noolvi and Patel (2013) synthesized 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one showing remarkable activity against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013). Furthermore, Rahman et al. (2014) synthesized derivatives showing potent antihypertensive activity through α1-adrenergic receptor blocking property (Rahman et al., 2014).
Biological and Anticancer Activities
Lv and Yin (2019) designed a heterocyclic compound using this quinazolinone, which induced apoptotic cell death in human bone cancer cells (Lv & Yin, 2019). Ovádeková et al. (2005) evaluated a quinazoline derivative’s cytotoxic/antiproliferative activity, indicating its potential as an anticancer drug (Ovádeková et al., 2005).
Other Applications
In addition to the above, quinazolin-4(3H)-one derivatives have been studied for their insecticidal efficacy (El-Shahawi et al., 2016) and their impact on cytochrome P450 metabolism (Farrar et al., 2015), demonstrating the compound's broad applicability in various scientific research areas (El-Shahawi et al., 2016), (Farrar et al., 2015).
Safety and Hazards
MCQ is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .
properties
IUPAC Name |
7-(morpholine-4-carbonyl)-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-12-10-2-1-9(7-11(10)14-8-15-12)13(18)16-3-5-19-6-4-16/h1-2,7-8H,3-6H2,(H,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYICZOWTRHRHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254709 | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Morpholine-4-carbonyl)quinazolin-4(3H)-one | |
CAS RN |
1092460-45-1 | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(4-Morpholinylcarbonyl)-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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